1-(6-cyclopropylpyridazin-3-yl)-N-(4-ethoxyphenyl)piperidine-3-carboxamide
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Description
1-(6-cyclopropylpyridazin-3-yl)-N-(4-ethoxyphenyl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C21H26N4O2 and its molecular weight is 366.465. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Antitubercular Activities
Piperazine derivatives have shown significant promise in the development of antimicrobial and antitubercular agents. The review by Girase et al. (2020) elaborates on the design, rationale, and structure-activity relationship (SAR) of potent piperazine-based anti-TB molecules. These compounds display potential activity against multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains of Mycobacterium tuberculosis, highlighting the versatility of the piperazine scaffold in addressing critical public health challenges (Girase et al., 2020).
Psychotropic and Neurological Applications
Piperazine cores are integral to several psychotropic agents. Sikazwe et al. (2009) discuss the role of arylalkyl substituents in improving the potency and selectivity of compounds targeting D2-like receptors, demonstrating the importance of piperazine derivatives in developing antipsychotic medications (Sikazwe et al., 2009).
Oncology
In the context of cancer treatment, Yang et al. (2005) highlight the challenges posed by irinotecan-induced diarrhea and review novel agents targeting this side effect. Piperazine derivatives are explored for their potential to mitigate such adverse effects, underscoring the adaptability of piperazine-based compounds in therapeutic interventions for cancer (Yang et al., 2005).
Inflammatory Diseases
The review by Verma and Kumar (2017) focuses on the diverse biological activities associated with piperazines, including anti-inflammatory properties. This indicates the potential of piperazine derivatives in developing treatments for inflammatory conditions (Verma & Kumar, 2017).
Tuberculosis Treatment
Makarov and Mikušová (2020) provide an update on Macozinone, a piperazine-benzothiazinone derivative undergoing clinical studies for tuberculosis treatment. This highlights the ongoing research into piperazine compounds as promising therapeutics against infectious diseases (Makarov & Mikušová, 2020).
Properties
IUPAC Name |
1-(6-cyclopropylpyridazin-3-yl)-N-(4-ethoxyphenyl)piperidine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O2/c1-2-27-18-9-7-17(8-10-18)22-21(26)16-4-3-13-25(14-16)20-12-11-19(23-24-20)15-5-6-15/h7-12,15-16H,2-6,13-14H2,1H3,(H,22,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLORLWWNNPYAGT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2CCCN(C2)C3=NN=C(C=C3)C4CC4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.